molecular formula C7H3ClD4O B1148693 4-Chloro-2-deuterio-1-(trideuteriomethoxy)benzene CAS No. 1219804-86-0

4-Chloro-2-deuterio-1-(trideuteriomethoxy)benzene

Cat. No. B1148693
CAS RN: 1219804-86-0
M. Wt: 146.6075271
InChI Key:
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Description

Synthesis Analysis

Synthesis of deuterated compounds often involves specific reactions where hydrogen atoms are replaced with deuterium. Techniques might include the use of deuterio-chloroform and monodeuterio-ethanol as precursors, as seen in the synthesis of triethoxy-deuteriomethane (Uray & Celotto, 1987)(Uray & Celotto, 1987). Although the exact synthesis route for "4-Chloro-2-deuterio-1-(trideuteriomethoxy)benzene" is not detailed, similar methodologies could potentially be applied, emphasizing the controlled introduction of deuterium into the molecule.

Molecular Structure Analysis

The molecular structure of deuterated compounds can be significantly influenced by the presence of deuterium. Studies such as the X-ray structural investigation of 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene offer insights into how modifications in molecular structure, including deuterium substitution, can impact the overall shape and electronic configuration of molecules (Lindeman et al., 1993)(Lindeman et al., 1993).

Chemical Reactions and Properties

Deuterated compounds exhibit unique chemical reactivities compared to their non-deuterated counterparts due to the kinetic isotope effect. The synthesis and behavior of 1,2,4,5-tetrasubstituted benzenes with specific substituents hint at how structural changes, including deuteration, can alter chemical properties and reactivity patterns (Norbert et al., 1997)(Norbert et al., 1997).

Physical Properties Analysis

The introduction of deuterium into organic compounds affects their physical properties, such as boiling points, melting points, and densities. While specific data on "4-Chloro-2-deuterio-1-(trideuteriomethoxy)benzene" is not available, research on similar deuterated compounds provides valuable insights into how isotopic substitution influences physical characteristics.

Chemical Properties Analysis

The chemical properties of deuterated compounds, including acidity, basicity, and reactivity towards various reagents, can differ significantly from their hydrogen counterparts. Studies like the crossed beams reaction of atomic carbon with d6-benzene highlight the complex interplay between molecular structure and chemical reactivity in deuterated systems (Kaiser et al., 1999)(Kaiser et al., 1999).

Scientific Research Applications

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide derivatives have been extensively studied for their supramolecular self-assembly behavior, which is utilized in nanotechnology, polymer processing, and biomedical applications. These compounds form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. Their versatility as a supramolecular building block highlights the potential utility of related chlorobenzene derivatives in similar applications (Cantekin, de Greef, & Palmans, 2012).

Biomedical Significance of Triazine Derivatives

The transformation of benzene rings into triazine structures has yielded compounds with a wide spectrum of biological activities, suggesting the potential for chlorobenzene derivatives in medicinal chemistry. Triazine derivatives have shown antibacterial, antifungal, anticancer, and antiviral activities, among others. This indicates the role of chlorobenzene derivatives in developing future drugs with potent pharmacological activities (Verma, Sinha, & Bansal, 2019).

Environmental Fate and Remediation Strategies

Research on chlorobenzenes (CBs), which are structurally related to "4-Chloro-2-deuterio-1-(trideuteriomethoxy)benzene," has provided insights into their environmental fate and potential remediation strategies. CBs are persistent organic pollutants that pose significant environmental risks. The main degradation pathway under anaerobic conditions is dechlorination, leading to the formation of lower-chlorinated benzenes. Techniques combining dechlorination with biodegradation or biomineralization of lower-chlorinated benzenes offer promising tools for remediation of soils contaminated with CBs (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017).

Antimicrobial Applications

Studies on p-Cymene, a derivative of benzene, highlight its range of biological activities, including antimicrobial effects. This suggests the potential of chlorobenzene derivatives, such as "4-Chloro-2-deuterio-1-(trideuteriomethoxy)benzene," in developing new antimicrobial agents. Further research is required to assess their efficacy and safety for use in human healthcare and biomedical applications (Marchese et al., 2017).

properties

IUPAC Name

4-chloro-2-deuterio-1-(trideuteriomethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i1D3,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGAYAGBVIXNAQ-VZOYEPQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC=C1OC([2H])([2H])[2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-deuterio-1-(trideuteriomethoxy)benzene

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